molecular formula C12H10F2NO3P B4329240 Bis(4-fluorophenyl) phosphoramidate

Bis(4-fluorophenyl) phosphoramidate

Cat. No.: B4329240
M. Wt: 285.18 g/mol
InChI Key: NEUFFKLNNAFDHN-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl) amidophosphate: is an organophosphorus compound characterized by the presence of two 4-fluorophenyl groups attached to a central phosphorus atom, which is also bonded to an amidophosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl) phosphoramidate typically involves the reaction of 4-fluoroaniline with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the desired product. The reaction conditions often include controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Bis(4-fluorophenyl) amidophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of bis(4-fluorophenyl) phosphine oxide.

    Reduction: Formation of bis(4-fluorophenyl) phosphine.

    Substitution: Formation of substituted Bis(4-fluorophenyl) phosphoramidate derivatives.

Scientific Research Applications

Chemistry: Bis(4-fluorophenyl) amidophosphate is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique electronic properties make it valuable in the development of new catalytic systems.

Biology: In biological research, Bis(4-fluorophenyl) phosphoramidate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can provide insights into enzyme mechanisms and lead to the development of new therapeutic agents.

Medicine: The compound’s potential as a drug candidate is explored due to its ability to modulate biological pathways. It is investigated for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Bis(4-fluorophenyl) phosphoramidate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved include inhibition of signal transduction and interference with metabolic processes.

Comparison with Similar Compounds

  • Bis(4-fluorophenyl) phosphine oxide
  • Bis(4-fluorophenyl) phosphine
  • Bis(2-fluorophenyl) (4-bromophenyl) amidophosphate

Comparison: Bis(4-fluorophenyl) amidophosphate is unique due to its amidophosphate group, which imparts distinct chemical properties compared to other similar compounds For example, bis(4-fluorophenyl) phosphine oxide lacks the amidophosphate group, resulting in different reactivity and applications

Properties

IUPAC Name

1-[amino-(4-fluorophenoxy)phosphoryl]oxy-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2NO3P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUFFKLNNAFDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OP(=O)(N)OC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-fluorophenyl) phosphoramidate
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Reactant of Route 4
Bis(4-fluorophenyl) phosphoramidate
Reactant of Route 5
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Reactant of Route 6
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